Spectroscopic Data of 2-Bromo-5-pentafluoroethyl-thiophene: An In-depth Technical Guide
Spectroscopic Data of 2-Bromo-5-pentafluoroethyl-thiophene: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-5-pentafluoroethyl-thiophene, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopic techniques to offer a robust predictive analysis. This document will cover Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Overview
2-Bromo-5-pentafluoroethyl-thiophene is a disubstituted thiophene featuring a bromine atom and a pentafluoroethyl group at the 2 and 5 positions, respectively. This unique combination of a halogen, a perfluoroalkyl chain, and a heteroaromatic ring results in a distinct spectroscopic fingerprint. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and for elucidating its role in chemical reactions and material properties.
Caption: Molecular structure of 2-Bromo-5-pentafluoroethyl-thiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Bromo-5-pentafluoroethyl-thiophene by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: For a standard NMR analysis, dissolve 5-25 mg of 2-Bromo-5-pentafluoroethyl-thiophene in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[1] The choice of solvent is critical, and for organofluorine compounds, solvents that are free of residual water are preferred to avoid interference.[2] The sample should be filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.[1] For air-sensitive samples, preparation under an inert atmosphere using a Schlenk line and a J-Young NMR tube is recommended to prevent degradation.[3][4]
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
-
¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. No external standard is required if the spectrometer is calibrated, but an internal reference like trifluorotoluene can be used.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-5-pentafluoroethyl-thiophene is expected to show two signals corresponding to the two protons on the thiophene ring. These protons form an AX spin system and will appear as two doublets.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.10 - 7.30 | Doublet | ~4.0 |
| H-4 | ~6.90 - 7.10 | Doublet | ~4.0 |
Interpretation:
-
The chemical shifts of thiophene protons are influenced by the electronic effects of the substituents. The bromine atom is electron-withdrawing via induction but electron-donating through resonance. The pentafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
-
The proton at the 3-position (H-3) is adjacent to the electron-withdrawing bromine atom and will likely be deshielded, appearing at a higher chemical shift compared to the proton at the 4-position (H-4).
-
The coupling constant of approximately 4.0 Hz is typical for a ³JHH coupling between protons at the 3 and 4 positions of a thiophene ring.[6]
-
Long-range couplings to the fluorine atoms of the pentafluoroethyl group (⁴JHF and ⁵JHF) may be observed, which would further split the proton signals into doublets of triplets or more complex multiplets. These couplings are typically in the range of 0.5-3.0 Hz.[7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals: four for the thiophene ring carbons and two for the pentafluoroethyl group carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-2 | ~112 - 118 | Triplet, ²JCF ≈ 20-50 Hz |
| C-3 | ~130 - 135 | Triplet, ³JCF ≈ 5 Hz |
| C-4 | ~128 - 133 | Quartet, ⁴JCF ≈ 1-3 Hz |
| C-5 | ~125 - 130 (quartet) | Quartet, ¹JCF ≈ 240-320 Hz |
| -CF₂- | ~115 - 125 (quartet) | Triplet, ¹JCF ≈ 240-320 Hz |
| -CF₃ | ~118 - 128 (quartet) | Quartet, ¹JCF ≈ 240-320 Hz |
Interpretation:
-
Thiophene Carbons: The carbon attached to the bromine (C-2) will be significantly shielded due to the "heavy atom effect" of bromine. The carbon attached to the pentafluoroethyl group (C-5) will be deshielded. The C-3 and C-4 carbons will have chemical shifts typical for substituted thiophenes.
-
Pentafluoroethyl Carbons: The chemical shifts of the -CF₂- and -CF₃ carbons are in the characteristic range for perfluoroalkyl groups.
-
C-F Coupling: The most prominent feature will be the large one-bond C-F coupling constants (¹JCF) for the -CF₂- and -CF₃ carbons, which will split these signals into a triplet and a quartet, respectively. The thiophene carbons will also show smaller long-range couplings to the fluorine atoms.[8][9]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two signals corresponding to the -CF₂- and -CF₃ groups.
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFF, Hz) |
| -CF₂- | ~ -80 to -90 | Quartet | ~ 2-10 |
| -CF₃ | ~ -110 to -120 | Triplet | ~ 2-10 |
Interpretation:
-
The chemical shifts are referenced to CFCl₃ at 0 ppm. The -CF₂- group typically appears at a higher frequency (less negative ppm value) than the -CF₃ group.[10][11]
-
The two fluorine environments will couple to each other, resulting in a triplet for the -CF₃ group (coupled to the two -CF₂- fluorines) and a quartet for the -CF₂- group (coupled to the three -CF₃ fluorines). The ³JFF coupling constant is expected to be in the range of 2-10 Hz.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 2-Bromo-5-pentafluoroethyl-thiophene, the IR spectrum will be characterized by vibrations of the thiophene ring, the C-Br bond, and the C-F bonds.
Experimental Protocol: IR Spectroscopy
Sample Preparation: As 2-Bromo-5-pentafluoroethyl-thiophene is likely a liquid at room temperature, the simplest method for IR analysis is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[13] Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.[14][15] This method requires minimal sample preparation and is easy to clean.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Measurement Mode: Transmission (using salt plates) or ATR.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal should be recorded first and then subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum will be complex, but several key absorption bands can be predicted.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Thiophene C-H stretch | ~3100 | Weak to Medium |
| Thiophene ring stretches | ~1550-1400 | Medium to Strong |
| C-F stretches (pentafluoroethyl) | ~1350-1100 | Strong, multiple bands |
| Thiophene C-H out-of-plane bend | ~800-850 | Strong |
| C-Br stretch | ~600-500 | Medium to Strong |
Interpretation:
-
Thiophene Ring Vibrations: The C-H stretching vibration above 3000 cm⁻¹ and the ring stretching vibrations in the 1550-1400 cm⁻¹ region are characteristic of the thiophene ring.[14][16] The strong out-of-plane C-H bending absorption around 800-850 cm⁻¹ is indicative of a 2,5-disubstituted thiophene.
-
C-F Vibrations: The most intense and characteristic absorptions in the spectrum will be the C-F stretching vibrations of the pentafluoroethyl group, appearing as a series of strong bands in the 1350-1100 cm⁻¹ region.[17]
-
C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like 2-Bromo-5-pentafluoroethyl-thiophene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most suitable technique.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
GC Parameters: A standard non-polar capillary column (e.g., DB-5ms) can be used. The oven temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate a reproducible fragmentation pattern.
Predicted Mass Spectrum
The EI mass spectrum will show the molecular ion peak and several characteristic fragment ions.
Caption: Predicted fragmentation pathway of 2-Bromo-5-pentafluoroethyl-thiophene.
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet with a mass-to-charge ratio (m/z) of 306 and 308, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.
-
Key Fragments:
-
Loss of Bromine: A significant fragment will be observed at m/z 227, corresponding to the loss of a bromine radical ([M-Br]⁺).
-
Loss of Pentafluoroethyl: Another major fragmentation pathway will be the loss of the pentafluoroethyl radical, resulting in a fragment ion at m/z 161/163 ([M-C₂F₅]⁺), which will also exhibit the characteristic bromine isotope pattern.
-
Pentafluoroethyl Cation: A prominent peak at m/z 119 corresponding to the [C₂F₅]⁺ cation is expected.
-
Thiophene Ring Fragmentation: Further fragmentation of the thiophene ring may lead to smaller ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-Bromo-5-pentafluoroethyl-thiophene. By understanding the fundamental principles of these analytical techniques and drawing comparisons with structurally related molecules, we can anticipate the key spectral features that will be crucial for the identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. This guide serves as a valuable resource for scientists working with this and similar fluorinated heterocyclic compounds.
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